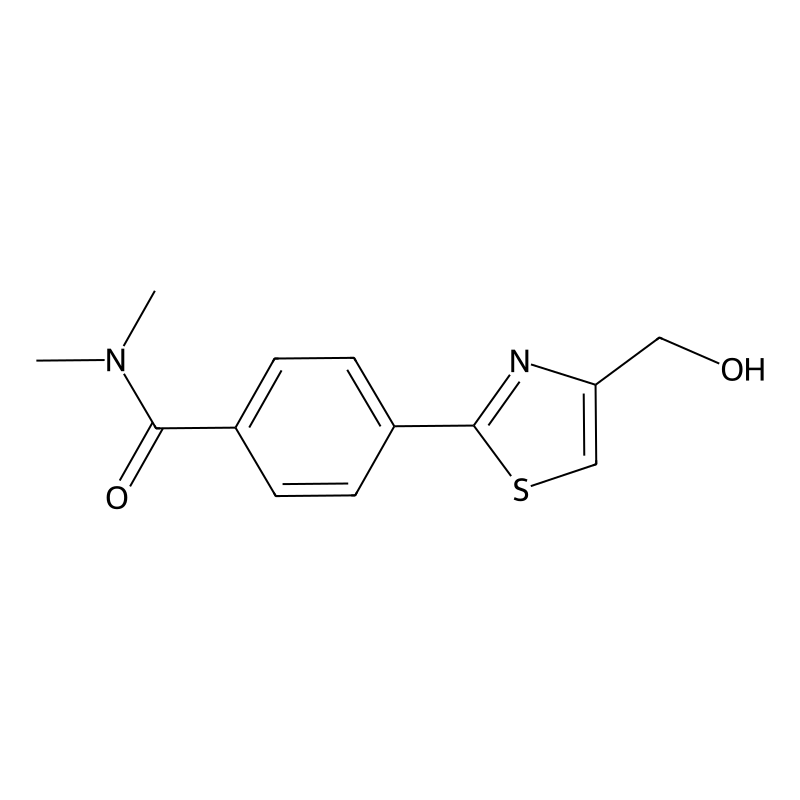

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a compound classified as a thiazole derivative, which is characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound exhibits a unique structural configuration that contributes to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the hydroxymethyl group on the thiazole ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

- Oxidation: The hydroxymethyl group can be oxidized to yield carboxylic acid derivatives.

- Reduction: It can be reduced to form corresponding alcohols or amines.

- Substitution: The thiazole ring is capable of undergoing electrophilic or nucleophilic substitution reactions, which can lead to the formation of various derivatives .

These reactions highlight the compound's versatility in synthetic applications.

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide has been studied for its potential biological activities:

- Antibacterial and Antifungal Properties: Research indicates that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: It is believed to interact with inflammatory pathways, potentially providing therapeutic benefits in inflammatory conditions.

- Antitumor Activity: Preliminary studies suggest that it may have effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The synthesis of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide typically involves the reaction of 4-(Hydroxymethyl)thiazole with N,N-dimethylbenzamide. This process is generally carried out under specific conditions, often utilizing a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems may be utilized to enhance efficiency and consistency in the manufacturing process .

The compound has several notable applications across various fields:

- Chemistry: Serves as an intermediate in the synthesis of more complex thiazole derivatives.

- Biology: Investigated for its antibacterial and antifungal properties.

- Medicine: Explored for anti-inflammatory and antitumor activities.

- Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

The mechanism of action for 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, potentially inhibiting bacterial enzymes or affecting inflammatory pathways. These interactions are crucial for understanding its therapeutic potential and guiding further research into its applications .

Several compounds share structural similarities with 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide. Here are some notable examples:

| Compound Name | Type | Notable Activity |

|---|---|---|

| Sulfathiazole | Antimicrobial drug | Bacterial infection treatment |

| Ritonavir | Antiretroviral drug | HIV treatment |

| Abafungin | Antifungal drug | Fungal infections |

| Tiazofurin | Antineoplastic drug | Cancer treatment |

Uniqueness

What sets 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide apart is its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The hydroxymethyl group allows for further functionalization opportunities, enhancing its utility as a versatile intermediate in synthetic chemistry .

This compound's unique structural features and potential biological activities make it a subject of interest for ongoing research in medicinal chemistry and related fields.